5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
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Overview
Description
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C14H15FN4O4S and a molecular weight of 354.36 g/mol.
Scientific Research Applications
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Kinase Inhibition: It has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes.
Antiviral Activity: Research suggests that this compound possesses antiviral properties, including the ability to inhibit the replication of certain viruses, such as the Hepatitis C virus (HCV).
Cancer Research: It has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
Target of Action
The compound, also known as 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one, has been studied for its potential role as a kinase inhibitor , specifically targeting kinases involved in various cellular processes. It exhibits inhibitory activity against kinases such as Janus kinase (JAK) 1, 2, and 3 , which are implicated in various inflammatory and autoimmune diseases. Another study suggests that similar compounds have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) .
Mode of Action
The compound interacts with its targets, primarily the JAK kinases and acetylcholinesterase, by binding to their active sites and inhibiting their function . This results in the modulation of the signaling pathways these enzymes are involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of JAK kinases affects the JAK-STAT signaling pathway , which plays a crucial role in the immune response, cell growth, and apoptosis. On the other hand, the inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, a neurotransmitter important for learning and memory .
Result of Action
The inhibition of JAK kinases can modulate immune responses and potentially alleviate symptoms of inflammatory and autoimmune diseases. The inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione typically involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different applications.
Aliphatic Amines: Compounds that undergo similar derivatization and separation techniques.
Uniqueness
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is unique due to its dual role as a kinase inhibitor and antiviral agent. Its ability to target multiple pathways makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-3-1-2-4-11(10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWDKWVPJGJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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